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Compound of Interest

Compound Name: 4-Methylpyridazine

Cat. No.: B073047

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in
medicinal chemistry due to its presence in a wide array of biologically active compounds.
Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities,
including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a
comparative analysis of the structure-activity relationship (SAR) of substituted pyridazine
derivatives, with a focus on their antiproliferative activity. We present quantitative data from
preclinical studies, detailed experimental protocols for a key biological assay, and visualizations
of relevant signaling pathways and experimental workflows to aid in the rational design of novel
pyridazine-based therapeutic agents.

Comparative Anticancer Activity of 6-Aryl-
Pyridazinone Derivatives

A study on a series of novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-
ones revealed significant antiproliferative activity against a panel of human cancer cell lines.
The guantitative data from this study is summarized in the table below, highlighting the impact
of different substituents on the aryl ring at the 6-position on the growth inhibitory potential.
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Compound ID R Cell Line Glso (M)
Leukemia (CCRF-
2f 4-F <1.0
CEM)
Leukemia (HL-60(TB)) <1.0
Leukemia (K-562) <1.0
Leukemia (MOLT-4) <1.0
Leukemia (RPMI-
<1.0
8226)
Leukemia (SR) <1.0
Non-Small Cell Lung
<1.0
Cancer (A549/ATCC)
Non-Small Cell Lung
<1.0
Cancer (EKVX)
Non-Small Cell Lung
<1.0
Cancer (HOP-62)
Non-Small Cell Lung
<1.0
Cancer (HOP-92)
Non-Small Cell Lung
<1.0
Cancer (NCI-H226)
Non-Small Cell Lung
<1.0
Cancer (NCI-H23)
Non-Small Cell Lung
<1.0
Cancer (NCI-H322M)
Non-Small Cell Lung
<1.0
Cancer (NCI-H460)
Non-Small Cell Lung
<1.0
Cancer (NCI-H522)
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Colon Cancer (COLO

<1.0
205)
Colon Cancer (HCT-

<1.0
116)
Colon Cancer (HCT-

<1.0
15)
Colon Cancer (HT29) <1.0
Colon Cancer (KM12) <1.0
Colon Cancer (SW-

<1.0
620)
CNS Cancer (SF-268) <1.0
CNS Cancer (SF-295) <1.0
CNS Cancer (SF-539) <1.0
CNS Cancer (SNB-

<1.0
19)
CNS Cancer (SNB-

<1.0
75)
CNS Cancer (U251) <1.0
Melanoma (LOX IMVI) <1.0
Melanoma (MALME-

<1.0
3M)
Melanoma (M14) <1.0
Melanoma (SK-MEL-

<1.0
2)
Melanoma (SK-MEL-

<1.0
28)
Melanoma (SK-MEL-

<1.0

5)
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Melanoma (UACC-

<1.0
257)
Melanoma (UACC-62) <1.0
Ovarian Cancer
<1.0
(IGROV1)
Leukemia (CCRF-
29 4-Cl <1.0
CEM)
Leukemia (HL-60(TB)) < 1.0
Leukemia (K-562) <1.0
Leukemia (MOLT-4) <1.0
Leukemia (RPMI-
<1.0
8226)
Leukemia (SR) <1.0
Non-Small Cell Lung
<1.0
Cancer (A549/ATCC)
Non-Small Cell Lung
<1.0
Cancer (EKVX)
Non-Small Cell Lung
<1.0
Cancer (HOP-92)
Non-Small Cell Lung
<1.0
Cancer (NCI-H226)
Non-Small Cell Lung
<1.0
Cancer (NCI-H23)
Non-Small Cell Lung
<1.0
Cancer (NCI-H322M)
Non-Small Cell Lung
<1.0
Cancer (NCI-H460)
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Non-Small Cell Lung
Cancer (NCI-H522)

<1.0

Colon Cancer (HCT-
116)

<1.0

Colon Cancer (HT29) <1.0

Melanoma (LOX IMVI) < 1.0

Melanoma (M14) <1.0

Melanoma (SK-MEL-
5)

<1.0

Renal Cancer (786-0) <1.0

Leukemia (RPMI-

2k 3,4-di-Cl 1.07
8226)
Non-Small Cell Lung
1.83
Cancer (NCI-H522)
Colon Cancer (HCT-
1.15

116)

Melanoma (UACC-62) 1.63

Leukemia (RPMI-

2n 4-N(CHs)2 1.34
8226)
Non-Small Cell Lung
2.11
Cancer (NCI-H522)
Colon Cancer (HCT-
1.55

116)

Melanoma (UACC-62) 1.98

Data adapted from a study on 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-
ones.[1] Glso is the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship Insights:
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The data reveals that the nature of the substituent on the 6-aryl ring significantly influences the
antiproliferative activity.

» Halogen Substitution: The presence of a fluorine atom at the para-position of the aryl ring
(compound 2f) resulted in broad-spectrum and potent growth inhibition across a wide range
of cancer cell lines, with Glso values less than 1 uM for 36 different cell lines.[1] Similarly, a
chlorine atom at the para-position (compound 2g) also demonstrated potent activity against
20 different cell lines.[1] Dichloro substitution at the 3 and 4 positions (compound 2k)
maintained good activity, though generally less potent than the mono-halogenated analogs.

e Electron-Donating Group: The introduction of a strong electron-donating group,
dimethylamino (-N(CHs)z2), at the para-position (compound 2n) resulted in a slight decrease
in activity compared to the halogenated derivatives.

These findings suggest that small, electronegative substituents on the 6-aryl ring are favorable
for potent antiproliferative activity in this series of pyridazinone derivatives.

Experimental Protocols
General Synthesis of 6-Aryl-Pyridazinone Derivatives

A general synthetic route to 6-aryl-pyridazinone derivatives involves the condensation of an
appropriate aryl hydrazine with a 3-aroylpropionic acid. The resulting dihydropyridazinone can
then be further modified.
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General Synthetic Workflow for 6-Aryl-Pyridazinones.

Gli-Luciferase Reporter Assay for Hedgehog Pathway
Inhibition

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the
transcriptional activity of the Gli family of transcription factors.

1. Cell Culture and Seeding:

o NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a
constitutively expressed Renilla luciferase control are cultured in DMEM supplemented with
10% FBS, penicillin (100 U/mL), and streptomycin (100 pg/mL).

e Cells are seeded into 96-well white, clear-bottom plates at a density of 2.5 x 104 cells per
well.
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The plate is incubated for 16-24 hours to allow for cell attachment and confluence.
. Compound Treatment and Pathway Activation:

Serial dilutions of the test compounds (e.g., 4-methylpyridazine derivatives) are prepared in
a low-serum assay medium (DMEM with 0.5% FBS).

The culture medium is replaced with the medium containing the test compounds.

The Hedgehog pathway is activated by adding a Smoothened (SMO) agonist, such as SAG
(Smoothened agonist), to a final concentration of 100-200 nM to all wells except the negative
control.

The plate is incubated for 24-30 hours at 37°C in a 5% CO: incubator.
. Luciferase Activity Measurement:

The plate and luciferase assay reagents (e.g., Dual-Luciferase® Reporter Assay System) are
brought to room temperature.

The medium is removed, and cells are lysed using a passive lysis buffer.

The firefly luciferase activity is measured first by adding the luciferase assay substrate and
reading the luminescence on a plate reader.

A guenching solution is then added to stop the firefly luciferase reaction and simultaneously
activate the Renilla luciferase, and the luminescence is read again.

. Data Analysis:

The firefly luciferase signal is normalized to the Renilla luciferase signal for each well to
control for variations in cell number and transfection efficiency.

The normalized luciferase activity is plotted against the concentration of the test compound
to determine the ICso value, which represents the concentration at which the compound
inhibits 50% of the Hedgehog pathway activity.
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Experimental Workflow for the Gli-Luciferase Assay.
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Signaling Pathway Visualization
PIBK/AktImTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer,
making it a key target for anticancer drug development. Many heterocyclic compounds,
including pyridazine derivatives, have been investigated as inhibitors of kinases within this
pathway.
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The PI3K/Akt/mTOR Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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